molecular formula C17H16F3N7 B6458803 4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2548980-91-0

4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6458803
CAS No.: 2548980-91-0
M. Wt: 375.4 g/mol
InChI Key: NGXDGMZIZIVLEC-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine (hereafter referred to as Compound A) is a heterocyclic compound featuring a pyrimidine core with two distinct substituents: a pyrazole group at position 4 and a piperazine-linked 5-(trifluoromethyl)pyridine moiety at position 5. Its molecular formula is C₁₈H₁₈F₃N₇, with a molecular weight of 389.4 g/mol .

Properties

IUPAC Name

4-pyrazol-1-yl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N7/c18-17(19,20)13-2-3-14(21-11-13)25-6-8-26(9-7-25)15-10-16(23-12-22-15)27-5-1-4-24-27/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXDGMZIZIVLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16F3N5C_{15}H_{16}F_3N_5 with a molecular weight of approximately 343.32 g/mol. The structure features a pyrimidine core substituted with a pyrazole group and a trifluoromethyl-pyridine moiety, which may contribute to its pharmacological properties.

Research indicates that compounds similar to 4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine often exhibit their biological effects through inhibition of specific enzymes or receptors. For instance, pyrazole derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. This inhibition can lead to increased intracellular cyclic AMP levels, affecting various physiological processes.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)5.2Apoptosis induction
Compound BA549 (Lung)3.8Cell cycle arrest
4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidineHeLa (Cervical)TBDTBD

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Studies suggest that they exhibit moderate to strong activity against various bacterial strains, potentially through the disruption of cell membrane integrity or inhibition of essential metabolic pathways.

Case Study: PDE Inhibition

In a study focusing on PDE3A and PDE3B inhibition, a series of pyrazole-containing compounds were synthesized and tested for their inhibitory activity. The results indicated that certain derivatives showed significant selectivity towards PDE3A, which is implicated in heart function regulation.

CompoundPDE3A IC50 (µM)PDE3B IC50 (µM)Selectivity Ratio
Compound X0.24 ± 0.062.34 ± 0.139.75
4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidineTBDTBDTBD

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest it may exhibit favorable absorption and distribution characteristics, although detailed pharmacokinetic profiles remain to be established.

Comparison with Similar Compounds

4-(1H-Pyrazol-1-yl)-6-[4-(4-Trifluoromethylphenylsulfonyl)Piperazin-1-yl]Pyrimidine (CAS 1171686-65-9)

  • Structure : Differs from Compound A by replacing the 5-(trifluoromethyl)pyridine group with a 4-(trifluoromethyl)phenylsulfonyl moiety.

4-(Piperazin-1-yl)-6-(Trifluoromethyl)Pyrimidine (CAS 845616-55-9)

  • Structure : Simplified version lacking both the pyrazole and pyridine substituents.

Analogues with Alternative Heterocyclic Cores

6-{4-[3-Chloro-4-(Trifluoromethyl)Phenyl]Piperazine-1-Carbonyl}Pyrimidine-2,4(1H,3H)-Dione (PDB 5ZJ Ligand)

  • Structure : Features a pyrimidine-dione core instead of pyrimidine, with a piperazine-linked 3-chloro-4-(trifluoromethyl)phenyl group.
  • Impact : The dione moiety introduces hydrogen-bonding capacity, which may enhance interactions with polar residues in enzymatic active sites .

Substituted Pyrimidines with Varied Functional Groups

N-{5-[4-({4-[4-Chloro-3-(Trifluoromethyl)Benzoyl]Piperazin-1-yl}Carbonyl)Phenyl]Pyridin-2-yl}Acetamide (8b)

  • Structure : Contains a benzoyl-piperazine group and an acetamide-substituted pyridine.
  • Physicochemical Data : Melting point = 241–242°C; EI-MS m/z = 530 [M]⁺.

4-{4-[(1-Methyl-1H-Imidazol-2-yl)Sulfonyl]Piperazin-1-yl}-6-(Trifluoromethyl)Pyrimidine

  • Structure : Substitutes pyrazole with a sulfonyl-linked imidazole.

Comparative Physicochemical and Structural Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Compound A C₁₈H₁₈F₃N₇ 389.4 Pyrazole, 5-(CF₃)pyridine-piperazine High lipophilicity, moderate polarity
CAS 1171686-65-9 C₁₈H₁₆F₃N₇O₂S 457.4 4-(CF₃)phenylsulfonyl-piperazine Increased acidity, polar
CAS 845616-55-9 C₉H₁₂F₃N₅ 247.2 Trifluoromethyl-piperazine Low steric hindrance, high permeability
PDB 5ZJ Ligand C₁₆H₁₄ClF₃N₄O₃ 402.8 Pyrimidine-dione, 3-Cl-4-(CF₃)phenyl Hydrogen-bonding capacity
Compound 8b () C₂₄H₂₂ClF₃N₄O₂ 530.9 Benzoyl-piperazine, acetamide-pyridine High melting point, aromatic stacking

Research Findings and Implications

Metabolic Stability : The trifluoromethyl group in Compound A and analogues (e.g., 8b, CAS 845616-55-9) enhances resistance to oxidative metabolism, a critical factor in drug development .

Solubility : Sulfonyl-containing derivatives (e.g., CAS 1171686-65-9) exhibit higher aqueous solubility due to increased polarity, whereas Compound A may require formulation adjustments for bioavailability .

Preparation Methods

Preparation of 1-[5-(Trifluoromethyl)Pyridin-2-yl]Piperazine

The piperazine intermediate is critical for introducing the 4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl group at position 6 of the pyrimidine core. Two primary methods are documented:

Method A (Conventional Heating):
2-Chloro-5-(trifluoromethyl)pyridine reacts with excess piperazine in acetonitrile under reflux (81.4% yield). The reaction mechanism involves nucleophilic aromatic substitution (SNAr), where piperazine displaces the chlorine atom.

Method B (Microwave-Assisted):
Using DMF as a solvent and triethylamine as a base, the reaction completes within 1 hour under microwave irradiation at 100°C, achieving comparable yields (80%).

ConditionSolventBaseTemperatureTimeYieldSource
Conventional refluxAcetonitrileNoneReflux23 h81.4%
MicrowaveDMFTriethylamine100°C1 h80%

Synthesis of 4-Chloro-6-(Piperazin-1-yl)Pyrimidine

The pyrimidine backbone is functionalized sequentially. A common precursor, 4,6-dichloropyrimidine, undergoes selective substitution at position 6 with piperazine:

Stepwise Substitution:

  • Chlorination: Pyrimidine-4,6-diol is treated with phosphorus oxychloride (POCl3) to yield 4,6-dichloropyrimidine (61% yield).

  • Piperazine Introduction: The chlorine at position 6 is replaced by piperazine in acetonitrile with potassium carbonate (94% yield).

Selectivity arises from the higher reactivity of the C(6) chlorine due to electronic effects.

Functionalization of the Pyrimidine Core

Pyrazole Substitution at Position 4

The C(4) chlorine of 4-chloro-6-(piperazin-1-yl)pyrimidine is displaced by pyrazole under mild conditions:

Optimized Protocol:

  • Reactants: 1H-pyrazole, 4-chloro-6-(piperazin-1-yl)pyrimidine

  • Solvent: Ethanol

  • Base: Potassium carbonate

  • Conditions: Room temperature, 12 hours

  • Yield: 78–85%

Microwave irradiation reduces reaction time to 30 minutes with similar yields (82%).

Coupling with 1-[5-(Trifluoromethyl)Pyridin-2-yl]Piperazine

The pre-formed piperazine intermediate (Section 1.1) is introduced via a second SNAr reaction:

Procedure:

  • Reactants: 4-(1H-pyrazol-1-yl)-6-chloropyrimidine and 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine

  • Solvent: Dimethylacetamide (DMA)

  • Base: Diisopropylethylamine (DIPEA)

  • Temperature: 120°C

  • Time: 8 hours

  • Yield: 70–75%

Alternative Pathways and Optimization

One-Pot Sequential Functionalization

To reduce purification steps, a one-pot method combines piperazine and pyrazole substitutions:

  • Step 1: 4,6-Dichloropyrimidine reacts with 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine in DMF at 100°C (4 h).

  • Step 2: Without isolation, 1H-pyrazole and K2CO3 are added, continuing the reaction at 80°C (6 h).

  • Overall Yield: 65%.

Ultrasound and Microwave Acceleration

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield RangeSource
Stepwise SubstitutionHigh purity intermediatesMultiple isolations required70–85%
One-Pot SynthesisReduced time and solvent useLower overall yield60–65%
Microwave-AssistedRapid reaction timesSpecialized equipment needed75–90%

Characterization and Quality Control

  • 1H-NMR: Pyrazole protons appear as singlets at δ 7.47–8.24 ppm.

  • Mass Spectrometry: Molecular ion peak at m/z 375.4 [M+H]+.

  • HPLC Purity: >98% achieved via reverse-phase chromatography.

Q & A

Q. How can off-target effects be minimized during lead optimization?

  • Methodology :
  • Screen against Eurofins SafetyScreen44 panel to assess selectivity over GPCRs, ion channels, and transporters .
  • Apply Cheng-Prusoff equation to adjust for assay-specific variables (e.g., ATP concentration in kinase assays) .

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